2-Amino-5-(methoxycarbonyl)benzoic acid
Overview
Description
2-Amino-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, featuring an amino group at the second position and a methoxycarbonyl group at the fifth position on the benzene ring. This compound is known for its applications in various chemical syntheses and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(methoxycarbonyl)benzoic acid typically involves the nitration of methyl benzoate followed by reduction and subsequent amination. The process can be summarized as follows:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the second position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of acylated or sulfonylated derivatives.
Scientific Research Applications
2-Amino-5-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in the study of enzyme mechanisms.
Medicine: It is involved in the development of drugs and therapeutic agents due to its potential pharmacological properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the methoxycarbonyl group can undergo hydrolysis and other reactions. These interactions contribute to its biological and chemical activities.
Comparison with Similar Compounds
- 2-Amino-5-methoxybenzoic acid
- 2-Amino-5-nitrobenzoic acid
- 2-Amino-5-hydroxybenzoic acid
Comparison: 2-Amino-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both an amino group and a methoxycarbonyl group, which provide distinct reactivity and properties compared to its analogs. For instance, 2-Amino-5-methoxybenzoic acid lacks the methoxycarbonyl group, affecting its solubility and reactivity. Similarly, 2-Amino-5-nitrobenzoic acid has a nitro group instead of a methoxycarbonyl group, leading to different chemical behavior and applications.
Properties
IUPAC Name |
2-amino-5-methoxycarbonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGSLVIYSSSYNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00518271 | |
Record name | 2-Amino-5-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00518271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63746-25-8 | |
Record name | 2-Amino-5-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00518271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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